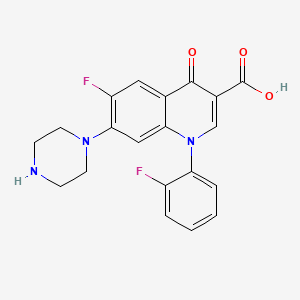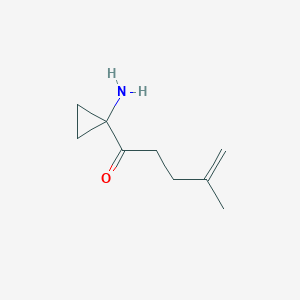![molecular formula C13H11NO5 B13157718 2-[3-Methyl-5-(3-nitrophenyl)furan-2-yl]acetic acid](/img/structure/B13157718.png)
2-[3-Methyl-5-(3-nitrophenyl)furan-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-Methyl-5-(3-nitrophenyl)furan-2-yl]acetic acid is a compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Métodos De Preparación
The synthesis of 2-[3-Methyl-5-(3-nitrophenyl)furan-2-yl]acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura cross-coupling reaction. This reaction typically uses 2-bromo-5-nitrofuran and 3-methylphenylboronic acid as starting materials, with a palladium catalyst and a base such as potassium carbonate in a solvent like tetrahydrofuran . The reaction conditions often involve heating under reflux to facilitate the coupling process.
Industrial production methods may involve optimizing these reaction conditions to increase yield and reduce costs. This could include using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
2-[3-Methyl-5-(3-nitrophenyl)furan-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of functionalized furan derivatives.
Aplicaciones Científicas De Investigación
2-[3-Methyl-5-(3-nitrophenyl)furan-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals.
Medicine: Due to its pharmacological properties, it is investigated for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Mecanismo De Acción
The mechanism of action of 2-[3-Methyl-5-(3-nitrophenyl)furan-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application, but may include interactions with proteins involved in inflammation or cell proliferation .
Comparación Con Compuestos Similares
Similar compounds to 2-[3-Methyl-5-(3-nitrophenyl)furan-2-yl]acetic acid include other furan derivatives such as 2-furoic acid and 5-nitrofuran-2-carboxylic acid. These compounds share similar structural features and biological activities, but differ in their specific functional groups and properties . The uniqueness of this compound lies in its specific combination of a furan ring with a nitrophenyl and acetic acid moiety, which may confer distinct pharmacological properties and applications.
Propiedades
Fórmula molecular |
C13H11NO5 |
|---|---|
Peso molecular |
261.23 g/mol |
Nombre IUPAC |
2-[3-methyl-5-(3-nitrophenyl)furan-2-yl]acetic acid |
InChI |
InChI=1S/C13H11NO5/c1-8-5-12(19-11(8)7-13(15)16)9-3-2-4-10(6-9)14(17)18/h2-6H,7H2,1H3,(H,15,16) |
Clave InChI |
CHKQTEKQOXDMKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC(=C1)C2=CC(=CC=C2)[N+](=O)[O-])CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{Octahydropyrrolo[3,4-c]pyrrol-2-ylmethyl}-5-(propan-2-yl)-1,2,4-oxadiazole](/img/structure/B13157640.png)
![(2S)-2-[(4-Ethylphenyl)formamido]-3-methylbutanoic acid](/img/structure/B13157642.png)
![[[4-(Difluoromethoxy)-3-methoxybenzyl]thio]acetic acid](/img/structure/B13157647.png)
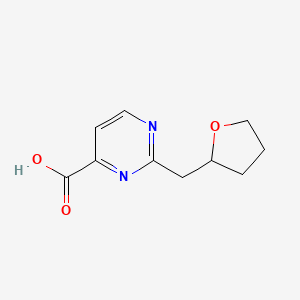
![5-[2-(Chloromethyl)butyl]-1,3-thiazole](/img/structure/B13157655.png)
![2-(Bromomethyl)-2-cyclopropylbicyclo[2.2.1]heptane](/img/structure/B13157663.png)
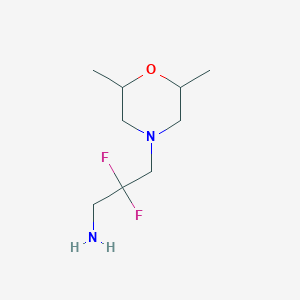
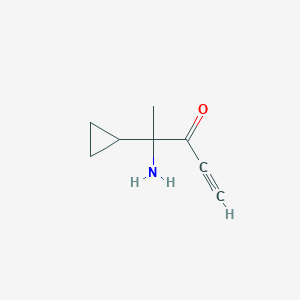
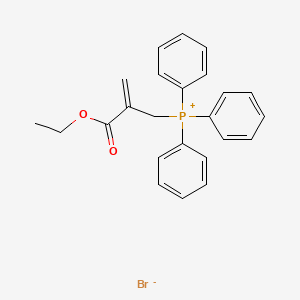
![8-(Propan-2-yl)-1-thia-4-azaspiro[4.5]decane](/img/structure/B13157708.png)
